Isoflurane
Overview
Description
Isoflurane, chemically known as 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether, is a halogenated ether used as a general anesthetic. It is administered via inhalation and is known for its rapid onset and recovery times. This compound is widely used in medical settings for the induction and maintenance of general anesthesia .
Mechanism of Action
Target of Action
Isoflurane, a general inhalation anesthetic, primarily targets several receptors in the human body. It binds to the Gamma-aminobutyric acid receptor subunit alpha-1 (GABA receptor) and the Calcium-transporting ATPase type 2C member 1 . The GABA receptor is a major inhibitory neurotransmitter receptor, while the calcium-transporting ATPase plays a crucial role in maintaining calcium homeostasis .
Mode of Action
This compound induces a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times . This alteration in cell-cell communication can lead to changes in tissue excitability, resulting in muscle relaxation and reduced pain sensitivity . Additionally, this compound activates calcium-dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane . This activation can lead to changes in intracellular calcium levels, further affecting cellular functions .
Biochemical Pathways
This compound’s action on the GABA receptor and calcium-transporting ATPase affects several biochemical pathways. By modulating the activity of these targets, this compound can alter the excitability of tissues, leading to muscle relaxation and reduced pain sensitivity . The exact biochemical pathways affected by this compound are complex and may involve multiple cellular and molecular mechanisms .
Pharmacokinetics
This compound is minimally metabolized by CYP2E1 to trifluoroacetic acid (TFA) . Only approximately 0.2% of this compound is metabolized . This compound is considered less hepatotoxic compared to halothane and enflurane .
Result of Action
The primary result of this compound’s action is the induction and maintenance of general anesthesia . By altering tissue excitability and inducing muscle relaxation, this compound effectively reduces pain sensitivity . This makes it a valuable tool in surgical procedures, where it is used to ensure patient comfort and safety .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the atmospheric concentrations of anesthetic gases, including this compound, have been found to be increasing . This could potentially affect the environmental footprint of inhaled anesthetics . Furthermore, the use of this compound can contribute to greenhouse gas emissions, as waste gas is mostly emitted directly into the environment . Therefore, efforts are being made to mitigate the environmental impact of inhaled anesthetics .
Biochemical Analysis
Biochemical Properties
Isoflurane interacts with various enzymes, proteins, and other biomolecules. It is known to affect hypoxia cell signaling mechanisms in healthy cells by up-regulating hypoxia-inducible factors (HIFs) . HIFs are heavily implicated in tumorigenesis and high levels correlate with poor prognosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it enhances renal cancer growth and malignant potential via the Hypoxia-inducible Factor Cellular Signaling Pathway . It up-regulates levels of HIF-1α and HIF-2α and intensifies expression of vascular endothelial growth factor A .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is known to affect hypoxia cell signaling mechanisms in healthy cells by up-regulating hypoxia-inducible factors (HIFs) . These factors are heavily implicated in tumorigenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function. For instance, cultures exposed to this compound contained significantly more cells and actively proliferating cells than controls .
Preparation Methods
Isoflurane is synthesized through the exhaustive chlorination of 2,2,2-trifluoroethyl difluoromethyl ether. The reaction mixture is then treated with ultraviolet light in the presence of isopropanol to reduce 1,1-dichloro-2,2,2-trifluoroethyl difluoromethyl ether to this compound. This method yields this compound with a high efficiency of over 80% .
Chemical Reactions Analysis
Isoflurane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of various by-products.
Reduction: The reduction of this compound involves the use of reducing agents like isopropanol in the presence of ultraviolet light.
Substitution: this compound can undergo halogen substitution reactions, where chlorine atoms are replaced by other halogens.
Common reagents used in these reactions include chlorine gas for chlorination and isopropanol for reduction. The major products formed from these reactions are typically other halogenated ethers .
Scientific Research Applications
Comparison with Similar Compounds
Isoflurane is often compared with other halogenated ethers used in anesthesia, such as:
Enflurane: Similar in structure but has a slower onset and recovery time compared to this compound.
Sevoflurane: Known for its rapid induction and minimal airway irritation, making it suitable for pediatric anesthesia.
This compound’s unique balance of rapid onset, manageable side effects, and ease of use makes it a preferred choice in many clinical settings .
Properties
IUPAC Name |
2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5O/c4-1(3(7,8)9)10-2(5)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWKPBJCKXDKJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5O | |
Record name | ISOFLURANE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020752 | |
Record name | Isoflurane | |
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Molecular Weight |
184.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with a mild odor; [Merck Index] Musty ethereal odor; [Abbott Laboratories MSDS], Liquid, COLOURLESS LIQUID., Colorless liquid | |
Record name | Isoflurane | |
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Boiling Point |
48.5 °C, 49 °C, 119.3 °F | |
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Solubility |
In water, 4.47X10+3 mg/L at 37 °C, Easily miscible with organic liquids including fats and oils, 3.56e+00 g/L, Solubility in water: poor | |
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Density |
Specific gravity: 1.45, Relative density (water = 1): 1.5, 1.45 | |
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Vapor Pressure |
330.0 [mmHg], 330 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 32, 330 mmHg | |
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Mechanism of Action |
Isoflurane induces a reduction in junctional conductance by decreasing gap junction channel opening times and increasing gap junction channel closing times. Isoflurane also activates calcium dependent ATPase in the sarcoplasmic reticulum by increasing the fluidity of the lipid membrane. Also appears to bind the D subunit of ATP synthase and NADH dehydogenase. Isoflurane also binds to the GABA receptor, the large conductance Ca2+ activated potassium channel, the glutamate receptor and the glycine receptor. | |
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Color/Form |
Clear, colorless liquid | |
CAS No. |
26675-46-7 | |
Record name | Isoflurane | |
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Melting Point |
48-48.5 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the precise mechanism of action remains incompletely understood, isoflurane is known to interact with various ion channels and receptors in the central nervous system. Research suggests that this compound enhances the activity of GABAA receptors [, , ] and inhibits NMDA receptors [], both of which are crucial for regulating neuronal excitability.
A: this compound potentiates GABAA receptor-mediated currents, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain [, , ]. This leads to reduced neuronal activity and contributes to this compound's sedative, hypnotic, and anesthetic properties.
A: Yes, this compound can influence [Ca2+]i. Research shows that this compound can release Ca2+ from intracellular stores in neurons, leading to an initial increase in [Ca2+]i [19]. Interestingly, during hypoxia, this compound appears to attenuate the excessive [Ca2+]i elevation typically observed, potentially contributing to its neuroprotective effects in this context [].
A: Evidence suggests that this compound can modulate various signaling pathways involved in cell survival and death. For example, in hypoxic neurons, this compound was shown to increase the phosphorylation of pro-survival kinases like Akt and decrease the phosphorylation of pro-apoptotic factors like Bad [].
A: Studies in rats suggest that this compound preconditioning can improve regional cerebral blood flow (rCBF) and increase regional O2 supply and consumption in the brain following middle cerebral artery occlusion, a model of focal cerebral ischemia [].
A: Research indicates that the enzyme inducible nitric oxide synthase (iNOS) might be involved in the mechanism of this compound preconditioning. Inhibiting iNOS was found to diminish the improvement in rCBF observed with this compound pretreatment in a rat model of focal cerebral ischemia [].
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